1,1,1,3,3,3-Hexachloro-2-propanol

Description

Historical Context of Polyhalogenated Propanols Research

Research into polyhalogenated alkanes and their derivatives gained significant momentum in the mid-20th century. The synthesis of complex chlorinated compounds was an active area of investigation; for instance, the related compound 1,1,1,3,3,3-hexachloropropane (B1216839) was first synthesized in 1950. wikipedia.org During this period, systematic studies on the properties of halogen-containing alcohols were also being undertaken. Research in the 1950s began to delve into the spectroscopic properties and ionization constants of primary and secondary halogen-containing alcohols, laying the groundwork for understanding how extensive halogenation affects molecular behavior. capes.gov.br

Investigations into the complete chlorination of simple aliphatic ketones, which can serve as precursors to chlorinated alcohols, were also being conducted in the early 1950s. capes.gov.br The study of 1,1,1,3,3,3-hexachloro-2-propanol fits within this broader historical effort to synthesize and characterize polyhalogenated organic compounds to explore their unique chemical and physical nature.

Significance in Contemporary Chemical Studies

The significance of this compound in modern chemical research lies primarily in its utility as a model compound for fundamental physical and spectroscopic studies. Its rigid and sterically hindered structure allows for detailed investigation of molecular dynamics and interactions.

Detailed spectroscopic analyses, including infrared (IR) and Raman spectroscopy, have been performed on this compound in gaseous and solid phases, as well as in various solutions and cryogenic matrices. capes.gov.br These studies revealed the existence of two distinct conformers (rotational isomers) in the vapor phase and in solutions. capes.gov.br The ability to study the interconversion between these species, particularly in nitrogen matrices at varying temperatures, provides valuable insight into conformational stability and energy barriers. capes.gov.br

Furthermore, research has shown that the tendency for this alcohol to self-associate through hydrogen bonding is very weak, a direct consequence of the steric hindrance and electron-withdrawing effects of the two trichloromethyl groups. capes.gov.br This makes it an interesting subject for studying "free" versus weakly associated hydroxyl groups. The compound's well-defined physical properties are also crucial for its use in research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂Cl₆O |

| Melting Point | 86-87 °C |

| Boiling Point | 244.4°C at 760 mmHg |

| Density | 1.848 g/cm³ |

| pKa | 10.30 ± 0.20 |

| Vapor Pressure | 0.0051 mmHg at 25°C |

| Flash Point | 101.6°C |

Data sourced from LookChem. lookchem.com

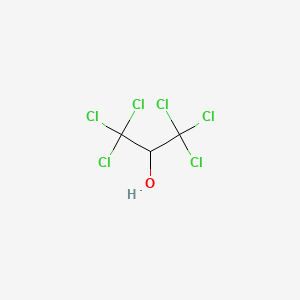

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexachloropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl6O/c4-2(5,6)1(10)3(7,8)9/h1,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSCXYZVJCEABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210870 | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6188-63-2 | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6188-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: GXGGYQXGGG | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(TRICHLOROMETHYL) CARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAM6CL62FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms Involving 1,1,1,3,3,3 Hexachloro 2 Propanol

Mechanistic Investigations of Nucleophilic Substitution in Polyhalogenated Aliphatics

While direct studies on 1,1,1,3,3,3-hexachloro-2-propanol are limited, the principles of nucleophilic substitution in related polyhalogenated compounds can provide a framework for understanding its potential reactivity. Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. In the case of chlorinated alkanes, a chlorine atom can act as a leaving group.

The reactivity of a C-Cl bond towards nucleophilic attack is influenced by the electronic environment of the carbon atom to which it is attached. The presence of multiple electron-withdrawing chlorine atoms on adjacent carbons, as in this compound, would significantly impact the electron density across the molecule. This could potentially make the carbon atoms more electrophilic and susceptible to nucleophilic attack. However, steric hindrance from the bulky trichloromethyl groups might also play a significant role in impeding the approach of a nucleophile.

In analogous polychlorinated compounds, the mechanism of nucleophilic substitution can proceed through either an SN1 or SN2 pathway. An SN1 reaction would involve the formation of a carbocation intermediate, while an SN2 reaction would be a concerted process. The stability of any potential carbocation intermediate and the steric accessibility of the reaction center would be key factors in determining the operative mechanism.

Studies on Dehydrohalogenation Pathways of Polyhalogenated Propanols

Dehydrohalogenation is an elimination reaction that results in the removal of a hydrogen halide from a substrate, typically leading to the formation of an alkene. In the context of this compound, this would involve the removal of a hydrogen atom and a chlorine atom.

For dehydrohalogenation to occur, a hydrogen atom must be present on a carbon adjacent to the carbon bearing the leaving group (a chlorine atom). In this compound, the central carbon (C2) bears a hydrogen atom, and the adjacent carbons (C1 and C3) bear chlorine atoms. This structural arrangement suggests that dehydrohalogenation could be a feasible reaction pathway, likely promoted by a base.

The mechanism of dehydrohalogenation is often E2 (bimolecular elimination) or E1 (unimolecular elimination). The E2 mechanism is a one-step process where the base abstracts a proton, and the leaving group departs simultaneously. The E1 mechanism involves the formation of a carbocation intermediate, followed by the abstraction of a proton. The reaction conditions, such as the strength of the base and the solvent used, would be critical in determining the predominant pathway.

Theoretical Modeling of Reaction Intermediates

In the absence of extensive experimental data, theoretical modeling and computational chemistry serve as powerful tools to predict the behavior of molecules and the nature of their reaction intermediates. Techniques such as Density Functional Theory (DFT) can be employed to calculate the geometric and electronic structures of this compound and its potential intermediates in nucleophilic substitution and dehydrohalogenation reactions.

Such calculations could provide valuable information on:

Bond Dissociation Energies: The energy required to break the C-Cl and C-H bonds, indicating their relative lability.

Carbocation Stability: The stability of any potential carbocation intermediates that might form during SN1 or E1 reactions. The electron-withdrawing nature of the trichloromethyl groups would likely have a destabilizing effect on an adjacent carbocation.

Transition State Geometries and Energies: The structures and energies of the transition states for SN2 and E2 reactions, which would allow for the determination of activation barriers and reaction rates.

By modeling the potential energy surfaces of these reactions, researchers could elucidate the most probable mechanistic pathways and predict the likely products of reactions involving this compound.

Advanced Spectroscopic and Analytical Characterization of 1,1,1,3,3,3 Hexachloro 2 Propanol

Application of Advanced Spectroscopic Techniques

While specific experimental spectra for 1,1,1,3,3,3-hexachloro-2-propanol are not widely published, its structural features can be predicted using established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These predictions are based on the analysis of its molecular structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It would likely show two main signals: one for the hydroxyl (-OH) proton and another for the methine (CH) proton at the C-2 position. The chemical shift of the methine proton would be significantly influenced by the adjacent electronegative oxygen and the two trichloromethyl groups, likely causing it to appear downfield. The hydroxyl proton's chemical shift would be variable and dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum would provide key structural information. Three distinct signals are anticipated: one for the C-2 carbon bearing the hydroxyl group and two for the equivalent C-1 and C-3 carbons of the trichloromethyl groups. The C-2 carbon signal would be shifted downfield due to the deshielding effect of the attached oxygen atom. The C-1 and C-3 carbons would also exhibit a significant downfield shift due to the presence of three chlorine atoms on each.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. A broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibration of the methine group would likely appear around 2900-3000 cm⁻¹. Strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹, would be indicative of the C-Cl stretching vibrations of the trichloromethyl groups.

| Spectroscopic Technique | Predicted Signal | Expected Chemical Shift / Wavenumber | Structural Interpretation |

| ¹H NMR | Methine (CH) | Downfield | Proton at C-2, deshielded by -OH and -CCl₃ groups. |

| ¹H NMR | Hydroxyl (OH) | Variable | Proton of the alcohol group. |

| ¹³C NMR | C-2 | Downfield | Carbon atom bonded to the hydroxyl group. |

| ¹³C NMR | C-1, C-3 | Downfield | Carbon atoms of the trichloromethyl groups. |

| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Alcohol functional group. |

| IR Spectroscopy | C-H Stretch | 2900-3000 cm⁻¹ | Methine group. |

| IR Spectroscopy | C-Cl Stretch | 600-800 cm⁻¹ (strong) | Trichloromethyl groups. |

Chromatographic Analysis Methodologies for Chlorinated Propanols

Chromatographic techniques are essential for the separation and quantification of chlorinated propanols from various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful tool for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Related Chlorinated Propanols

The analysis of other chlorinated propanols, such as 3-monochloro-1,2-propanediol (3-MCPD) and 1,3-dichloro-2-propanol (B29581) (1,3-DCP), is well-established and provides a model for the analysis of this compound. These methods often involve an extraction step, followed by derivatization to improve the volatility and thermal stability of the analytes for GC analysis.

For instance, a common approach for analyzing chloropropanols in aqueous samples involves extraction and subsequent derivatization with reagents like heptafluorobutyric anhydride. nih.gov The resulting esters are then analyzed by GC with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer. nih.gov GC-MS offers the advantage of providing both retention time data for identification and mass spectral data for structural confirmation. The analysis of halogenated organic contaminants in water has been successfully achieved using GC-MS, demonstrating its suitability for this class of compounds. restek.com

For the analysis of this compound, a similar GC-MS methodology would be applicable. Given its highly chlorinated nature, it would likely exhibit good sensitivity with an electron capture detector. However, GC-MS would provide more definitive identification. A suitable capillary column, such as one with a mid-polarity stationary phase, would be chosen to achieve good separation from other potential components in a sample.

| Parameter | Typical Conditions for Related Chlorinated Propanols |

| GC Column | Capillary column (e.g., DB-5ms, DB-1701) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| Derivatization | May be employed to enhance analyte properties |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of organic molecules by providing a highly accurate mass measurement of the parent ion and its fragments. This accuracy allows for the determination of the elemental composition of the ion, which is a critical piece of evidence in identifying an unknown compound or confirming the structure of a synthesized molecule.

For this compound (C₃H₂Cl₆O), the theoretical exact mass of the molecular ion can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁶O, ³⁵Cl). The presence of six chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which can further aid in its identification.

The ability of HRMS to provide mass measurements with high accuracy (typically to within a few parts per million) allows for the differentiation between compounds with the same nominal mass but different elemental formulas. This level of certainty is often required in fields such as environmental analysis, metabolomics, and pharmaceutical research.

Computational Chemistry and Theoretical Studies of 1,1,1,3,3,3 Hexachloro 2 Propanol

Quantum Chemical Calculations of Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and electrostatic potential. For 1,1,1,3,3,3-hexachloro-2-propanol, these calculations would typically be performed using methods like Density Functional Theory (DFT) or ab initio calculations.

While direct studies on the hexachloro- derivative are scarce, research on HFIP using methods like B3LYP-D3(BJ)/def2-QZVP has been conducted to analyze its properties. spectrabase.com Such calculations provide information on the molecule's geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO). The significant electronegativity of the six chlorine atoms in this compound is expected to have a profound effect on its electronic structure, leading to a highly polarized C-Cl bonds and a significant positive charge on the central carbon atoms.

A hypothetical table of calculated electronic properties for this compound, based on what would be expected from quantum chemical calculations, is presented below.

| Property | Hypothetical Value | Method |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP |

| HOMO Energy | ~ -8.0 to -9.0 eV | DFT/B3LYP |

| LUMO Energy | ~ -1.0 to -2.0 eV | DFT/B3LYP |

| HOMO-LUMO Gap | ~ 6.0 to 7.0 eV | DFT/B3LYP |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions, solvent effects, and dynamic processes. For this compound, MD simulations could elucidate its behavior in the condensed phase, including its hydrogen bonding capabilities and interactions with other molecules.

MD simulations of the related compound, HFIP, in aqueous solutions have shown that it tends to aggregate and can interact specifically with solutes like peptides. nist.gov These simulations often employ force fields like CHARMM or AMBER, which would need to be parameterized specifically for this compound to achieve accurate results. The development of such force field parameters would involve fitting to experimental data or high-level quantum chemical calculations.

Key intermolecular interactions involving this compound would include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

Halogen Bonding: The chlorine atoms can participate in halogen bonds, acting as electrophilic caps (B75204) that interact with nucleophilic sites on other molecules.

A table summarizing the expected intermolecular interaction energies for this compound is provided below, based on general principles and data from similar molecules.

| Interaction Type | Typical Energy Range (kJ/mol) | Key Features |

|---|---|---|

| Hydrogen Bond (O-H···O) | 15 - 40 | Directional, crucial for self-association |

| Halogen Bond (C-Cl···O/N) | 5 - 20 | Directional, depends on the nature of the halogen bond acceptor |

| Dipole-Dipole | 5 - 25 | Dependent on molecular orientation |

| London Dispersion Forces | Variable | Increases with molecular size and surface area |

Analysis of Conformational Landscape

The conformational landscape of this compound is determined by the rotation around its single bonds, primarily the C-C and C-O bonds. Identifying the stable conformers and the energy barriers between them is crucial for understanding its chemical reactivity and physical properties.

Experimental studies using infrared and Raman spectroscopy on this compound have indicated the presence of at least two different conformers in the vapor phase and in solution. The relative stabilities of these conformers are influenced by factors such as intramolecular hydrogen bonding and steric hindrance between the bulky trichloromethyl groups.

Theoretical analysis of the conformational landscape would involve scanning the potential energy surface by systematically rotating the key dihedral angles and calculating the energy at each point using quantum chemical methods. This would reveal the low-energy conformers and the transition states connecting them. For the analogous HFIP, rotational spectroscopy studies have been used to determine the precise structures of its conformers and their complexes with noble gases. nih.gov

Below is a table outlining the likely stable conformers of this compound based on the expected rotational isomers around the C-C bonds.

| Conformer | Dihedral Angle (Cl-C-C-Cl) | Relative Energy (Hypothetical) | Key Intramolecular Interactions |

|---|---|---|---|

| Anti | ~180° | 0 kJ/mol (most stable) | Minimized steric repulsion |

| Gauche | ~±60° | Slightly higher in energy | Potential for intramolecular hydrogen bonding |

Further computational and experimental work is necessary to fully characterize the complex computational chemistry of this compound.

Derivatives of 1,1,1,3,3,3 Hexachloro 2 Propanol: Synthesis and Reactivity

Synthesis of Novel Chlorinated Propanol (B110389) Derivatives

The synthesis of 1,1,1,3,3,3-hexachloro-2-propanol itself is noted to proceed from the reduction of 1,1,1,3,3,3-hexachloro-2-propanone (also known as hexachloroacetone). This preparative route suggests that the carbonyl group of hexachloroacetone (B130050) is a key reactive site for forming the parent alcohol.

However, a thorough review of available scientific databases and literature reveals a significant void in documented methods for the synthesis of novel chlorinated propanol derivatives starting from this compound. Standard derivatization reactions for alcohols, such as esterification or etherification, have not been specifically reported for this particular substrate. The inherent reactivity of the parent alcohol, influenced by the strong electron-withdrawing effects of the two trichloromethyl groups, likely plays a crucial role in its behavior and potential for derivatization, yet specific examples and detailed research findings are not available.

Exploration of Reactivity Patterns and Transformation Chemistry

The reactivity of this compound and its subsequent transformation into novel derivatives is an area that remains to be systematically explored. The chemical literature on the reactivity of other polychlorinated compounds suggests that the high degree of chlorination can significantly impact the molecule's stability and reaction pathways. For instance, studies on polychlorinated biphenyls (PCBs) have detailed their reactivity in nucleophilic substitution reactions. However, direct analogies to the reactivity of this compound cannot be drawn without specific experimental data.

The transformation chemistry of this alcohol into derivatives such as ethers, esters, or other functionalized propanols has not been documented in detail. The exploration of its reactivity patterns with various reagents would be essential to understand its potential as a building block in synthetic chemistry.

Mechanistic Insights into Derivative Formation

Without established synthetic routes and characterized derivatives of this compound, any discussion on the mechanistic insights into their formation would be purely speculative. Mechanistic studies are contingent on the observation and analysis of specific chemical transformations. The influence of the bulky and highly electronegative trichloromethyl groups on the reaction mechanisms at the hydroxyl group is a key area that would require dedicated research.

Environmental Fate and Degradation Pathways of 1,1,1,3,3,3 Hexachloro 2 Propanol

Hydrolytic Degradation Kinetics and Mechanisms of Polyhalogenated Aliphatics

The carbon-chlorine (C-Cl) bond is susceptible to nucleophilic substitution by a hydroxide (B78521) ion (OH⁻) or a water molecule. The two trichloromethyl (-CCl₃) groups are strong electron-withdrawing groups, which can activate the central carbon atom for nucleophilic attack. However, the steric hindrance from these bulky groups might also play a role in the reaction kinetics.

pH Dependence of Degradation Pathways

The rate of hydrolysis of many halogenated aliphatic compounds is highly dependent on the pH of the surrounding medium. This is because the concentration of the nucleophile (hydroxide ion) increases with increasing pH. For compounds that undergo base-catalyzed hydrolysis, the degradation rate will be significantly faster in alkaline conditions compared to neutral or acidic conditions.

Abiotic Transformation Processes (e.g., Photodegradation)

Photodegradation, or the breakdown of compounds by light, is another important abiotic transformation process in the environment, particularly in the atmosphere and surface waters. The energy from photons, especially in the ultraviolet (UV) spectrum, can be sufficient to break chemical bonds.

For chlorinated compounds, the C-Cl bond can be susceptible to photolytic cleavage. Studies on the photochemical degradation of 1,3-dichloro-2-propanol (B29581) have shown that it can be effectively degraded by UV radiation in the presence of an oxidizing agent like hydrogen peroxide. epa.gov The degradation pathway likely involves the formation of reactive hydroxyl radicals, which then attack the organic molecule. It is plausible that 1,1,1,3,3,3-hexachloro-2-propanol would also be susceptible to photodegradation, potentially at an even faster rate due to the higher number of chlorine atoms which can absorb UV energy and are points of potential cleavage.

Biotransformation and Biodegradation Potential

The biodegradation of highly chlorinated compounds is often a slow process. The presence of multiple halogen atoms can make the molecule resistant to microbial attack, a property known as recalcitrance.

Aerobic biodegradation of highly chlorinated aliphatics is generally difficult for microorganisms. acs.org The high degree of chlorination in this compound would likely render it resistant to aerobic microbial degradation as a primary source of carbon and energy.

However, under anaerobic conditions, some chlorinated compounds can be used as electron acceptors in a process called halorespiration, where a chlorine atom is removed and replaced with a hydrogen atom (reductive dechlorination). This process is a key step in the breakdown of many persistent chlorinated pollutants. While specific studies on this compound are lacking, the potential for anaerobic biotransformation cannot be ruled out. Microorganisms capable of degrading other chlorinated propanols and related compounds have been identified. wikipedia.orghoneywell.com

Environmental Mobility and Partitioning Behavior

The environmental mobility and partitioning of a chemical determine its distribution in different environmental compartments such as water, soil, and air. Key parameters for assessing this behavior include the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partitioning coefficient (Koc), Henry's Law constant, water solubility, and vapor pressure.

Specific experimental data for these properties for this compound are not available in the reviewed literature. However, some general predictions can be made based on its structure. The presence of six chlorine atoms would significantly increase its molecular weight and is expected to decrease its water solubility and vapor pressure compared to the parent compound, 2-propanol.

The octanol-water partition coefficient (Kow) is a measure of a chemical's hydrophobicity. A high Kow value suggests a tendency to adsorb to soil and sediment and to bioaccumulate in organisms. Given the lipophilic nature of the trichloromethyl groups, it is anticipated that this compound would have a relatively high Kow and consequently a high Koc value, indicating a tendency to partition to soil and sediment rather than remaining in the aqueous phase.

The Henry's Law constant provides a measure of the partitioning of a compound between air and water. While no direct value is available, the expected low vapor pressure and moderate to low water solubility would result in a Henry's Law constant that would need to be experimentally determined to accurately predict its atmospheric fate.

Potential Roles of 1,1,1,3,3,3 Hexachloro 2 Propanol in Chemical Processes Excluding Explicitly Prohibited Elements

Investigation as a Synthetic Intermediate

The structure of 1,1,1,3,3,3-hexachloro-2-propanol, with its reactive hydroxyl group and two bulky, electron-withdrawing trichloromethyl moieties, makes it a candidate for a specialized synthetic intermediate. The steric hindrance imposed by the CCl₃ groups can direct reactions to occur with high selectivity.

One of the primary applications for analogous chlorinated compounds is as a precursor in the synthesis of other complex molecules. For instance, the related compound 1,1,1,3,3,3-hexachloropropane (B1216839) has been explored as an intermediate in the production of 1,1,1,3,3,3-hexafluoropropane (B1216460) through a reaction with hydrogen fluoride. wikipedia.org This suggests a potential pathway where this compound could undergo similar halogen exchange reactions to yield fluorinated propanols, which are valuable solvents and intermediates in their own right.

The hydroxyl group of this compound can undergo typical alcohol reactions, such as esterification. However, the strong electron-withdrawing effect of the six chlorine atoms would significantly increase the acidity of the alcohol proton, potentially altering the required reaction conditions compared to simpler alcohols.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Potential Product | Significance |

| Halogen Exchange | 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) | Synthesis of a widely used specialty solvent and intermediate. |

| Esterification | Hexachloro-isopropyl esters | Introduction of a bulky, lipophilic group into a molecule. |

| Etherification | Hexachloro-isopropyl ethers | Formation of specialized ethers with potential unique solvent properties. |

Catalytic or Promotional Effects in Specific Reactions

While direct evidence for the catalytic use of this compound is scarce in publicly available literature, its fluorinated analog, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is widely recognized for its ability to promote a variety of chemical reactions. The strong hydrogen-bonding capability and high ionizing power of HFIP are key to its effectiveness. chemicalbook.com Given the structural similarities, it is plausible that this compound could exhibit analogous, albeit modified, catalytic or promotional effects.

The acidity of the hydroxyl proton, enhanced by the inductive effect of the chlorine atoms, could enable it to act as a Brønsted acid catalyst in certain reactions. For example, HFIP is known to facilitate Friedel-Crafts type reactions. chemicalbook.com It is conceivable that this compound could play a similar role, activating substrates through hydrogen bonding.

Furthermore, its ability to form strong hydrogen bonds could be exploited in reactions where the stabilization of an intermediate or a transition state is crucial. This is a well-documented phenomenon for HFIP, which is used to promote reactions such as the intramolecular addition of alkynyldienes. chemicalbook.com

Solvent Properties in Non-aqueous Systems

The physical properties of this compound, such as its polarity and hydrogen-bonding capabilities, suggest its potential as a specialized solvent in non-aqueous systems. The high chlorine content would result in a high density and likely a high refractive index.

Its fluorinated counterpart, HFIP, is valued as a solvent for its ability to dissolve a wide range of polymers, including those that are not soluble in common organic solvents. chemicalbook.comchemicalbook.com This is attributed to its strong hydrogen-bonding properties and polarity. This compound, with its own capacity for hydrogen bonding, might also serve as a solvent for specific polar polymers or in reactions requiring a polar, non-protic-like environment despite the presence of the hydroxyl group.

The bulky trichloromethyl groups would also influence its solvent properties, potentially creating unique solvation environments that could affect reaction rates and selectivities.

Table 2: Comparison of Predicted Properties of this compound with 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

| Property | This compound (Predicted) | 1,1,1,3,3,3-Hexafluoro-2-propanol (Experimental) |

| Molar Mass | ~267 g/mol | 168.04 g/mol nih.gov |

| Polarity | High | High chemicalbook.com |

| Hydrogen Bond Donor | Yes | Strong chemicalbook.com |

| Acidity (pKa) | Expected to be acidic | 9.3 chemicalbook.com |

| Boiling Point | Expected to be high | 59 °C chemicalbook.com |

Future Research Directions and Unexplored Avenues for 1,1,1,3,3,3 Hexachloro 2 Propanol

Emerging Methodologies for Synthesis and Derivatization

The development of efficient and selective synthetic routes to 1,1,1,3,3,3-Hexachloro-2-propanol is the first critical step toward its broader investigation. While traditional methods for chlorinating alcohols exist, future research should focus on modern, milder, and more catalytic approaches.

Recent advancements in the chlorination of alcohols have moved beyond harsh reagents like thionyl chloride or phosphorus pentachloride. scirp.org Future synthetic efforts could explore catalyst-driven systems that offer higher yields and selectivity under mild conditions. scirp.orgorganic-chemistry.org For instance, methods employing a catalytic amount of a phosphine (B1218219) catalyst with a benign chlorinating agent like hexachloroacetone (B130050) could be adapted. organic-chemistry.org Another promising avenue is the use of Lewis acids, such as aluminum chloride (AlCl₃), which have been shown to effectively promote the chlorination of benzylic alcohols and could be optimized for highly electron-deficient substrates like the precursor to this compound. scirp.org

The derivatization of the hydroxyl group in this compound is a key area for future exploration. Drawing parallels from its fluorinated analog, HFIP, which serves as a precursor to various fine chemicals and pharmaceuticals, the chlorinated version could be a valuable synthetic intermediate. chemicalbook.com Research into its esterification, etherification, and substitution reactions could yield novel chlorinated compounds with unique properties. The high acidity of the hydroxyl proton, analogous to HFIP (pKa ≈ 9.3), suggests that it could participate in reactions as a potent Brønsted acid promoter, an avenue that remains entirely unexplored. chemicalbook.commdpi.com

| Methodology | Description | Potential Advantages | Reference |

|---|---|---|---|

| Catalytic Appel Reaction | Uses a P(III)/P(V) redox cycle with a chlorinating source like hexachloroacetone and a reductant. | Low catalyst loading, high functional group tolerance, mild conditions. | organic-chemistry.org |

| Lewis Acid-Mediated Chlorination | Employs a Lewis acid such as AlCl₃ to activate the alcohol for substitution by a chloride source. | Potentially high conversion and selectivity with readily available reagents. | scirp.org |

| Thionyl Chloride with Triarylphosphine Oxide Catalyst | A catalytic version of a classic method, using a stable catalyst to improve efficiency and reduce byproducts. | High conversion and space-time yield under relatively mild temperatures. | google.com |

| Derivatization via O-H Functionalization | Reactions such as esterification or etherification to create new derivatives. | Creates novel molecules and building blocks for specialized synthesis. | mdpi.com |

Advanced Spectroscopic Probes for Structural and Dynamic Studies

A fundamental understanding of the three-dimensional structure, intermolecular interactions, and molecular dynamics of this compound is essential. Advanced spectroscopic techniques, which have provided deep insights into similar molecules, are yet to be applied to this compound.

Future research should employ a combination of spectroscopic methods to build a comprehensive structural and dynamic profile. researchgate.net Terahertz time-domain spectroscopy (THz-TDS), which is highly sensitive to collective vibrational modes and hydrogen-bonding networks, could provide invaluable data on the liquid-state structure and solvation dynamics, similar to studies performed on aqueous 2-propanol mixtures. rsc.org Combining THz-TDS with neutron diffraction would allow for the precise determination of intermolecular distances and the arrangement of molecules in solution, revealing the nature of the hydration shell or clustering behavior. rsc.org

Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques can probe the local environment and dynamics. researchgate.net Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could elucidate through-space interactions and conformational preferences. Solid-state NMR could be used to characterize the crystalline structure, if one can be obtained. These experimental approaches, when integrated with computational modeling, can provide a detailed, atomic-level picture of the molecule's behavior. researchgate.net

| Technique | Potential Insights | Rationale/Supporting Study |

|---|---|---|

| Terahertz Time-Domain Spectroscopy (THz-TDS) | Collective vibrational modes, hydrogen bond network dynamics, solvation shell structure. | Successfully applied to study the structure and dynamics of aqueous 2-propanol. rsc.org |

| Neutron Diffraction | Precise intermolecular distances and coordination numbers in the liquid state or in solution. | Used in tandem with THz-TDS to estimate hydration shell size for 2-propanol. rsc.org |

| Advanced NMR Spectroscopy (e.g., 2D NOESY) | Conformational analysis, through-space intramolecular and intermolecular interactions. | Standard for detailed structural elucidation of organic molecules in solution. unimelb.edu.au |

| Molecular Dynamics (MD) Simulations | Atomistic model of liquid structure, thermodynamic properties, and dynamic behavior. | An all-atom model has been successfully developed for its fluoro-analog, HFIP. researchgate.net |

Predictive Modeling for Environmental Behavior

Given the persistence of many organochlorine compounds in the environment, it is crucial to predict the potential environmental fate of this compound before any large-scale application is considered. rsc.org Multimedia environmental fate models, which have been developed for other organochlorine pesticides, provide a robust framework for such an investigation. copernicus.orgdefra.gov.uk

Future research should focus on developing a conceptual fate model for this compound. copernicus.org This would involve:

Determining Physicochemical Properties: Experimental measurement of key parameters such as aqueous solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow). These data are fundamental inputs for any fate model. defra.gov.uk

Estimating Degradation Rates: Studying the potential for abiotic (e.g., hydrolysis, photolysis) and biotic degradation. The high degree of chlorination may render the molecule resistant to microbial breakdown.

Modeling Environmental Distribution: Using established models (e.g., fugacity-based models) to predict how the compound would partition between different environmental compartments such as air, water, soil, and sediment. rsc.orgdefra.gov.uk

By adapting models used for compounds like chlordecone, researchers can simulate long-term environmental behavior and identify potential sinks or accumulation pathways. copernicus.org This proactive approach is essential for responsible chemical development.

Novel Applications in Specialized Chemical Synthesis

While no applications for this compound have been reported, its unique properties suggest several unexplored avenues in specialized chemical synthesis. Its potential stems from the combination of a highly acidic hydroxyl group and a sterically bulky, lipophilic, and electron-deficient chlorinated framework.

Drawing inspiration from its fluorinated analog, HFIP, which is a widely used specialty solvent and reaction promoter, this compound could function as a unique reaction medium. bohrium.comresearchgate.netresearchgate.net Its strong hydrogen-bond donating capability, coupled with low nucleophilicity, could be exploited to stabilize cationic intermediates or activate electrophiles in reactions where traditional protic or Lewis acids fail. mdpi.com

Furthermore, it could serve as a unique building block for complex chlorinated molecules. The nucleophilic substitution of the hydroxyl group could lead to novel chlorinated ethers and esters with potentially useful properties. mdpi.com It could also be investigated as a precursor for creating highly chlorinated analogs of existing pharmaceuticals or agrochemicals, where the introduction of trichloromethyl groups might enhance biological activity or modify metabolic stability. nih.gov Another avenue is its potential use as an intermediate in the synthesis of other industrial chemicals, analogous to how 1,1,1,3,3,3-Hexachloropropane (B1216839) is an intermediate for producing hexafluoropropane. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,1,1,3,3,3-Hexachloro-2-propanol with high purity?

- Methodological Answer : Synthesis of highly chlorinated propanols requires controlled stepwise chlorination to avoid decomposition. For structurally similar compounds (e.g., 1-amino-3-chloro-2-propanol hydrochloride), instability due to reactive functional groups necessitates inert atmospheres, low temperatures, and purification via recrystallization or chromatography . For hexachloro derivatives, chlorination of 2-propanol using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions may be effective. Purity can be verified via GC-MS or NMR, with impurity profiles monitored using literature protocols for chlorinated analogs .

Q. How can researchers analyze trace levels of this compound in aqueous matrices?

- Methodological Answer : Solid-phase microextraction (SPME) with on-fiber derivatization followed by GC-MS is effective for chlorinated propanols. For 1,3-dichloro-2-propanol, optimized SPME conditions include a 65 μm PDMS/DVB fiber, 40°C extraction for 30 min, and derivatization with BSTFA. This method achieves detection limits of 0.1–0.5 µg/L . For hexachloro derivatives, derivatization with pentafluorobenzoyl chloride could enhance volatility and sensitivity. LC-MS/MS with electrospray ionization (ESI) is recommended for polar degradation products .

Q. What are the primary toxicological concerns associated with this compound exposure?

- Methodological Answer : Chlorinated propanols are linked to hepatotoxicity, neurotoxicity, and potential carcinogenicity. For 1,2,3-trichloropropane, NTP studies show renal tubular hyperplasia in rodents. In vitro assays (e.g., Ames test, micronucleus assay) should be prioritized to assess mutagenicity. Acute toxicity protocols recommend LD50 determination via OECD Guideline 423, with PPE (gloves, goggles, fume hoods) mandated due to skin/eye corrosion risks .

Advanced Research Questions

Q. How do chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effect of chlorine atoms increases the electrophilicity of the central carbon, favoring SN2 mechanisms. Computational studies (DFT or MD simulations) can map reaction pathways, while kinetic experiments (e.g., varying nucleophile concentration) quantify rate constants. Compare with fluorinated analogs (e.g., hexafluoro-2-propanol), where stronger electron withdrawal alters solvent effects and transition states .

Q. What strategies resolve discrepancies in reported degradation rates of this compound under varying pH?

- Methodological Answer : Contradictory degradation data may arise from hydrolysis pathways (acidic vs. alkaline conditions). Design controlled stability studies:

- Variables : pH (2–12), temperature (25–60°C), ionic strength.

- Analytics : Monitor Cl⁻ release via ion chromatography and parent compound depletion via GC-ECD.

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace hydrolysis sites. Reference fluorinated alcohol degradation models for solvent effects .

Q. How can factorial design optimize synthesis and purification of this compound?

- Methodological Answer : A 2³ factorial design evaluates chlorination time (X₁), temperature (X₂), and catalyst ratio (X₃). Response variables include yield (%) and purity (GC area %). For example:

| Factor | Low Level | High Level |

|---|---|---|

| X₁ | 6 hr | 12 hr |

| X₂ | 60°C | 80°C |

| X₃ | 1:1 | 1:1.5 |

| Response surface methodology (RSM) identifies optimal conditions. Post-synthesis, fractional crystallization in hexane/ethyl acetate mixtures improves purity . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.